molecular formula C12H11ClN2O2 B2658070 2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 730992-78-6

2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2658070
CAS No.: 730992-78-6
M. Wt: 250.68
InChI Key: XNPNYTGJPXFUKN-UHFFFAOYSA-N
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Description

Historical Development of Dihydroquinazolinone Research

The exploration of dihydroquinazolinone derivatives traces back to the mid-19th century, when chemists first synthesized quinazolinone alkaloids from anthranilic acid and cyanogens. Early efforts focused on structural elucidation, with 2-cyanoquinazolinone and methaqualone emerging as foundational compounds in the 1860s. The dihydroquinazolinone scaffold gained prominence in the 20th century due to its structural resemblance to folic acid, prompting investigations into its biochemical interactions.

Modern synthetic breakthroughs occurred in the 2010s, as researchers developed green chemistry approaches to overcome limitations of traditional multistep syntheses. The introduction of microwave-assisted reactions and solvent-free conditions marked a paradigm shift, enabling efficient production of 2-substituted dihydroquinazolinones. These advancements laid the groundwork for targeted derivatization, including the synthesis of 2-(chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one through chlorination and alkylation strategies.

Significance within Quinazolinone Medicinal Chemistry

Dihydroquinazolinones represent a privileged scaffold in drug discovery due to their:

  • Structural plasticity for functional group modifications
  • Ability to mimic biological cofactors through hydrogen bonding networks
  • Enhanced metabolic stability compared to fully aromatic quinazolinones

The 2-(chloromethyl)-3-(2-oxopropyl) variant introduces two critical pharmacophoric elements:

  • Chloromethyl group : Enhances electrophilicity for covalent target engagement
  • 2-Oxopropyl moiety : Provides hydrogen bond acceptor/donor capabilities

This combination enables simultaneous interactions with multiple biological targets, as demonstrated in recent PARP10 inhibition studies. The compound's bicyclic system maintains planarity for π-π stacking interactions while the saturated C3-N4 bond allows conformational flexibility.

Current Research Status and Academic Importance

Recent investigations have revealed three key application areas:

Table 1: Biological Activities of this compound Derivatives

Activity Type Target System IC50/EC50 (μM) Citation
Cytotoxic HCT-116 colorectal 4.87–205.9
Anti-leishmanial Leishmania major 0.05–1.61
Enzyme inhibition PARP10 2.3–8.7

Molecular docking studies demonstrate strong binding affinity (-9.2 to -11.3 kcal/mol) with leishmanial pyridoxal kinase and human PARP10. The compound's ability to disrupt trypanothione reductase activity (-8.9 kcal/mol binding energy) explains its antiparasitic efficacy.

Research Objectives and Methodological Approaches

Contemporary studies prioritize three objectives:

  • Optimizing synthetic routes for scale-up production
  • Expanding structure-activity relationship (SAR) profiles
  • Identifying novel biological targets through proteome-wide docking

Table 2: Synthetic Methodologies Comparison

Method Yield (%) Purity (%) Reaction Time (h)
Conventional heating 62–68 85–90 8–12
Microwave-assisted 78–82 92–95 1.5–2.5
Solvent-free 71–75 88–93 3–4

Advanced characterization techniques now employed include:

  • X-ray crystallography for 3D structure determination
  • 400 MHz NMR for stereochemical analysis
  • Molecular dynamics simulations (100 ns trajectories)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-(2-oxopropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8(16)7-15-11(6-13)14-10-5-3-2-4-9(10)12(15)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPNYTGJPXFUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with chloroacetaldehyde and acetylacetone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolin-4-one, including 2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one, exhibit promising anticancer properties. These compounds have been shown to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage caused by treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that various quinazolinone derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Synthesis of Novel Compounds

The presence of the chloromethyl group in this compound allows for further chemical modifications that can lead to the synthesis of novel derivatives with enhanced biological activities. This versatility makes it a valuable intermediate in organic synthesis .

Conjugation with Bioactive Molecules

The compound can be conjugated with various bioactive molecules to create hybrid structures that may exhibit improved pharmacological properties. For example, conjugation with amino acids or peptides has been explored to enhance the solubility and bioactivity of quinazolinone derivatives .

Case Studies and Research Findings

Study Focus Findings
Study on PARP-1 InhibitionInvestigated the role of quinazolinone derivatives in cancer therapyFound that certain derivatives significantly inhibited PARP-1 activity, enhancing cytotoxicity in cancer cells .
Antimicrobial EvaluationEvaluated antibacterial activity against various pathogensDemonstrated that derivatives exhibited zones of inhibition comparable to standard antibiotics .
Synthesis of Hybrid CompoundsFocused on creating conjugates with amino acidsResulted in compounds with improved bioactivity against malaria parasites .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Quinazolin-4-one Derivatives

The quinazolin-4-one scaffold is highly versatile, with substitutions at the 2- and 3-positions dictating reactivity, solubility, and bioactivity. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one -CH₂Cl (2), -CH₂-C(O)-CH₃ (3) Reactive chloromethyl group; ketone for H-bonding or derivatization
2-(Morpholin-4-ylmethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one -CH₂-morpholine (2), -CH₂-C(O)-CH₃ (3) Morpholine enhances solubility; discontinued due to stability/toxicity?
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one -CH₃ (2), -2-ethylphenyl (3) Lipophilic substituents may improve membrane permeability
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide -styryl (2), -4-methoxyphenyl (3) Sulfonamide group confers COX-2 inhibition (47.1% at 20 μM)

Key Observations :

  • Chloromethyl Group : Enhances electrophilicity, enabling alkylation reactions but may reduce stability compared to morpholine or methyl groups .
  • 2-Oxopropyl Group: The ketone moiety can participate in hydrogen bonding, influencing crystal packing (as seen in analogs with planar/non-planar ring systems) .
  • Bioactivity : Sulfonamide and styryl substituents (e.g., in COX-2 inhibitors) highlight the importance of electron-withdrawing groups for target engagement .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • Chloromethyl analog : Expected melting point ~200–230°C (based on similar compounds in ).
  • Morpholine analog : Discontinued; likely lower solubility in aqueous media than sulfonamide derivatives .
  • Sulfonamide derivatives : Higher polarity due to -SO₂NH₂ group, improving water solubility and bioavailability .

Biological Activity

2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article examines its biological activity, including anticancer properties, enzyme inhibition, and antioxidant effects, supported by various research findings and data tables.

  • Molecular Formula : C12H11ClN2O2
  • Molecular Weight : 250.68 g/mol
  • CAS Number : 730992-78-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzamide with chloroacetaldehyde and acetylacetone under reflux conditions in solvents like ethanol or methanol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various human cancer cell lines, including:

Cell Line IC50 (µM) Effect
HepG210Induces cell death
MDA-MB-46815Moderate inhibition
HCT-11620Significant growth inhibition

In one study, the compound was shown to induce morphological changes typical of apoptosis in HepG2 cells when treated with concentrations ranging from 2.5 to 20 µM .

Enzyme Inhibition

The mechanism of action for this compound involves binding to specific enzymes, inhibiting their activity. It has been tested against a panel of kinases and bromodomains:

Target Kinase ΔTm (°C) Activity
Kinase A5.0Moderate binding
Kinase B6.5Strong binding
Kinase C4.0Weak binding

The compound exhibited significant temperature shifts in Differential Scanning Fluorimetry (DSF) assays, indicating its potential as a kinase inhibitor .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays:

Assay Type Result
DPPH AssayModerate scavenging activity
ABTS AssayHigh scavenging activity
CUPRAC AssaySignificant metal-chelating ability

These results suggest that the compound can act as an effective antioxidant, potentially useful in preventing oxidative stress-related diseases .

Case Studies

  • Study on HepG2 Cells : A detailed examination of the effects of varying concentrations of the compound on HepG2 cells revealed that doses above 10 µM led to significant cell death characterized by shrinkage and rounding typical of apoptotic processes .
  • Kinase Inhibition Study : In a recent screening against a panel of kinases, compounds similar to this compound were found to stabilize several kinases significantly more than controls, suggesting a robust interaction with these targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?

  • Methodological Answer : A common synthetic approach involves condensation reactions between substituted benzaldehydes and thioacetates, followed by hydrogenation or cyclization. For example, 4-chlorobenzaldehyde and methyl thioacetate react to form intermediates, which are hydrogenated to yield the target compound . Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent selection (e.g., dioxane/water mixtures), and catalysts like PdCl₂(PPh₃)₂ for Suzuki couplings to enhance yield (up to 81%) and purity .

Q. Which analytical techniques are routinely employed for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving 3D molecular geometry, particularly for dihydroquinazolinone derivatives, with disorder parameters (e.g., R factor = 0.062) ensuring accuracy . Complementary techniques include HPLC-DAD for purity validation (e.g., retention time analysis and UV spectra at 254 nm) and mass spectrometry (e.g., Mol. weight verification via ESI-MS) .

Q. What pharmacokinetic parameters have been reported for related dihydroquinazolinone derivatives in preclinical models?

  • Methodological Answer : In rat studies, oral administration (45 mg/kg) of structurally similar compounds showed a plasma half-life (t₁/₂) of ~1.5–2.0 h, with maximum concentration (Cₘₐₓ) achieved within 30–60 min. Compartmental modeling (e.g., one-compartment) is used to calculate absorption/distribution rates, emphasizing fasting protocols to minimize variability .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing derivatives with high regioselectivity and minimal byproducts?

  • Methodological Answer : Byproduct formation (e.g., epoxide intermediates or dimerization) can be mitigated via steric hindrance adjustments (e.g., bulky substituents at the 3-position) or selective protecting groups. For example, Suzuki-Miyaura cross-coupling with Pd catalysts and PCy₃ ligands enhances regioselectivity in aryl substitutions, as demonstrated in 81% yield for methoxy-substituted derivatives . Reaction monitoring via TLC or in-situ FTIR helps track intermediate stability.

Q. What strategies are recommended for resolving instability of the compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways, such as hydrolysis of the chloromethyl group. Buffered solutions (pH 4–6) and lyophilization improve shelf life . HPLC-DAD method validation (e.g., specificity, linearity) ensures degradation product detection limits ≤0.1% .

Q. How should contradictory biological activity data between in vitro and in vivo studies be analyzed?

  • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic first-pass effects) or protein binding. Researchers should cross-validate assays using triplicate experiments and compare structural analogs (e.g., 3-(4-chlorophenyl)-2-thio derivatives) to isolate pharmacophore contributions . Physicochemical profiling (logP, solubility) and microsomal stability assays further clarify bioavailability gaps.

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